molecular formula C11H13Br2N5O B4335684 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B4335684
M. Wt: 391.06 g/mol
InChI Key: MASDTEKJLTZTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring two pyrazole rings substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of bromine atoms and the formation of the carboxamide group. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and pyrazole rings play a crucial role in binding to these targets, potentially inhibiting or activating specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler compound with a single pyrazole ring substituted with a bromine atom.

    N-ethyl-1H-pyrazole-5-carboxamide: Lacks the bromine substitution but shares the pyrazole and carboxamide structure.

Uniqueness

4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole rings and bromine substitutions, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

4-bromo-N-[2-(4-bromopyrazol-1-yl)ethyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2N5O/c1-2-18-10(9(13)6-16-18)11(19)14-3-4-17-7-8(12)5-15-17/h5-7H,2-4H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASDTEKJLTZTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.